molecular formula C9H12N2O4S B8394172 N-(4-nitrobenzyl)ethanesulfonamide CAS No. 1224932-62-0

N-(4-nitrobenzyl)ethanesulfonamide

Cat. No.: B8394172
CAS No.: 1224932-62-0
M. Wt: 244.27 g/mol
InChI Key: LVIIOEBPOBMMLX-UHFFFAOYSA-N
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Description

N-(4-nitrobenzyl)ethanesulfonamide is a chemical compound of interest in scientific research and development, particularly in the fields of medicinal chemistry and chemical biology. This molecule features an ethanesulfonamide group linked to a 4-nitrobenzyl moiety, a structural pattern seen in various pharmacologically active agents and chemical intermediates . The sulfonamide functional group is a common motif in drug discovery, often contributing to biological activity by acting as a key ligand or as a bioisostere for other functional groups . The 4-nitrobenzyl group can serve as a versatile precursor, as the nitro group can be readily reduced to an amine, providing a handle for further synthetic elaboration into more complex molecules . Researchers value this compound for its potential use as a building block in organic synthesis. Compounds with similar structures, such as N-(4-aminobenzyl)cyclopropanesulfonamide, demonstrate the utility of benzyl-sulfonamide scaffolds in developing more specialized chemical entities . The presence of both sulfonamide and nitroaryl functionalities in a single molecule makes it a valuable intermediate for creating libraries of compounds for screening against biological targets. This product is intended for research applications in a controlled laboratory environment only.

Properties

CAS No.

1224932-62-0

Molecular Formula

C9H12N2O4S

Molecular Weight

244.27 g/mol

IUPAC Name

N-[(4-nitrophenyl)methyl]ethanesulfonamide

InChI

InChI=1S/C9H12N2O4S/c1-2-16(14,15)10-7-8-3-5-9(6-4-8)11(12)13/h3-6,10H,2,7H2,1H3

InChI Key

LVIIOEBPOBMMLX-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Aromatic Ring

Nitro vs. Chloro Substitution
  • N-(4-Chlorobenzyl)-N-(3-(1-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)phenyl)ethanesulfonamide (6b): The chloro substituent confers moderate antitumor activity, with a synthesis yield of 54.5%.
  • N-Methyl-N-(4-nitrophenyl)ethanesulfonamide : Features a nitro group directly on the phenyl ring. Its LogP of 2.98 indicates moderate lipophilicity, which may enhance membrane permeability compared to benzyl-substituted analogues .
Methoxy and Nitro Combinations
  • (E)-N-(4-Methoxy-3-nitrophenyl)-2-(2,4,6-trimethoxyphenyl)ethenesulfonamide (6s) : The methoxy groups improve solubility (melting point: 172–174°C), while the nitro group retains electron-withdrawing properties. This dual functionality may balance bioavailability and target engagement .
Hydroxyl Groups
Fluorine Substitution
  • N-[4-(2,4-Difluorophenoxy)phenyl]ethanesulfonamide: Fluorine atoms increase metabolic stability and lipophilicity, making this compound suitable for cancer therapeutics. The difluorophenoxy group may enhance binding to kinase targets .

N-Substituent Variations

Benzyl vs. Methyl Groups
  • CBiPES (N-(4’-Cyano-biphenyl-3-yl)-N-(3-pyridinylmethyl)-ethanesulfonamide): The pyridinylmethyl and cyano-biphenyl groups enable CNS penetration, highlighting how N-substituent diversity can redirect biological activity toward neurotransmitter systems .

Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP Melting Point (°C) Synthesis Yield
N-(4-Chlorobenzyl)-...ethanesulfonamide (6b) C24H20ClF3N3O2S 530.94 ~3.5* N/A 54.5%
N-Methyl-N-(4-nitrophenyl)ethanesulfonamide C9H12N2O4S 244.27 2.98 N/A N/A
(E)-N-(4-Methoxy-3-nitrophenyl)-... (6s) C18H20N2O7S 408.42 ~3.2* 172–174 58%
N-(4-Hydroxyphenyl)benzenesulfonamide C12H11NO3S 249.29 ~1.8* N/A N/A

*Estimated LogP values based on structural features.

Preparation Methods

Reaction Mechanism and Optimization

In a typical procedure, 4-nitrobenzylamine is dissolved in deionized water, and the pH is adjusted to 9–10 using 10% aqueous sodium carbonate. Ethanesulfonyl chloride is added dropwise, initiating the formation of the sulfonamide bond. The reaction is monitored by thin-layer chromatography (TLC) until completion, after which dilute hydrochloric acid is added to precipitate the product. Recrystallization in methanol yields pure this compound as a crystalline solid.

Key considerations include maintaining pH control to prevent hydrolysis of the sulfonyl chloride and ensuring stoichiometric equivalence to minimize byproducts. Reported yields for analogous reactions range from 70% to 85%, depending on the purity of starting materials and recrystallization efficiency.

Manganese-Catalyzed N-Alkylation of Ethanesulfonamide with 4-Nitrobenzyl Alcohol

A modern, transition-metal-catalyzed approach employs manganese(I) complexes to facilitate the N-alkylation of ethanesulfonamide with 4-nitrobenzyl alcohol via a borrowing hydrogen mechanism. This method offers advantages in atom economy and avoids hazardous alkyl halides.

Catalytic Cycle and Reaction Conditions

The reaction utilizes a bench-stable Mn(I) catalyst (e.g., Mn(CO)₃Br) in a sealed vial under inert atmosphere. Ethanesulfonamide, 4-nitrobenzyl alcohol, and the catalyst are heated to 150°C for 24 hours, enabling dehydrogenation of the alcohol to an aldehyde intermediate, followed by condensation with the sulfonamide and subsequent hydrogenation.

Yields for similar N-alkylations of sulfonamides using this method exceed 80%, with catalyst loadings as low as 5 mol%. Purification typically involves flash column chromatography (20–30% ethyl acetate/petroleum ether), affording the product in high purity.

Alkylation of Ethanesulfonamide with 4-Nitrobenzyl Halides

Classical alkylation methods involve the reaction of ethanesulfonamide with 4-nitrobenzyl halides (e.g., bromide or chloride) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), using lithium hydride (LiH) as a base.

Procedure and Side Reactions

Ethanesulfonamide is treated with LiH in DMF to generate the sulfonamide anion, which undergoes nucleophilic substitution with 4-nitrobenzyl bromide. The reaction is stirred for 4–5 hours at room temperature, followed by aqueous workup and recrystallization. While this method is reliable, competing elimination reactions may occur, particularly with bulky substrates or elevated temperatures.

Reported yields for analogous alkylations range from 65% to 75%, with higher purity achieved through repetitive recrystallization.

Comparative Analysis of Synthetic Methods

The table below summarizes the advantages, limitations, and performance metrics of each methodology:

Method Conditions Yield (%) Catalyst/Loading Purification Key Reference
Direct SulfonylationAqueous Na₂CO₃, RT, 4–5 h70–85NoneRecrystallization (MeOH)
Mn-Catalyzed Alkylation150°C, 24 h, Mn(I) catalyst (5 mol%)80–86Mn(CO)₃BrFlash chromatography
Halide AlkylationDMF, LiH, RT, 4–5 h65–75NoneRecrystallization (Et₂O)

Cost and Scalability Considerations

  • Direct Sulfonylation : Cost-effective but limited by the commercial availability of 4-nitrobenzylamine.

  • Mn-Catalyzed Alkylation : Scalable with minimal waste, though requires specialized catalysts.

  • Halide Alkylation : Reliable but generates stoichiometric halide byproducts.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(4-nitrobenzyl)ethanesulfonamide derivatives, and how can reaction conditions be optimized?

  • Methodological Answer : Derivatives of this compound are often synthesized via nucleophilic aromatic substitution (SNAr) or dehydration of intermediates. For example, dehydration of 2-hydroxy-N-(4-methoxy-3-nitrophenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethanesulfonamide using sulfuric acid yields the target compound with ~58% efficiency . Catalytic hydrogenation with Raney-Ni in methanol is another method for nitro-group reduction, though solvent choice and catalyst activity significantly impact yield . Optimization should include monitoring reaction progress via TLC and adjusting temperature/pH to minimize byproducts.

Q. How can structural characterization of this compound be performed to confirm its purity and configuration?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining molecular conformation and crystal packing. For example, SCXRD analysis of the related compound N,4-dimethyl-N-(4-nitrobenzyl)benzenesulfonamide confirmed bond lengths (mean C–C = 0.004 Å) and torsion angles, with R-factor = 0.057 . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for verifying molecular integrity and functional groups.

Q. What are the primary biological targets of this compound derivatives in oncology research?

  • Methodological Answer : These derivatives are potent inhibitors of bromodomain and extraterminal (BET) proteins. ABBV-075/Mivebresib, a derivative, binds to BET bromodomains, disrupting chromatin remodeling and downregulating oncogenes like MYC. Biochemical assays (e.g., TR-FRET) and cellular models (e.g., 22RV1 prostate cancer cells) are used to measure IC₅₀ values, typically in the nanomolar range .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the potency and pharmacokinetics of this compound-based BET inhibitors?

  • Methodological Answer : SAR optimization involves introducing bidentate interactions with key residues (e.g., Asn140 in BRD4). For ABBV-075, replacing a pyridone core with a pyrrolopyridone improved binding affinity by 9–19-fold. Pharmacokinetic enhancements include modifying substituents (e.g., 2,4-difluorophenoxy) to reduce CYP450 metabolism, as validated in mouse models (t₁/₂ = 6–8 hours) and human microsomal stability assays .

Q. What experimental strategies address contradictions in synthetic yields between different routes for this compound derivatives?

  • Methodological Answer : Discrepancies in yields (e.g., 58% via dehydration vs. 72% via SNAr) may arise from competing side reactions or solvent polarity effects. Systematic DOE (design of experiments) approaches, varying parameters like solvent (DMF vs. THF), temperature (80–120°C), and catalyst loading, can identify optimal conditions. LC-MS tracking of intermediates helps pinpoint yield-limiting steps .

Q. How do this compound derivatives induce ferroptosis in cancer cells, and what assays validate this mechanism?

  • Methodological Answer : Derivatives like N-(4-morpholinomethylene)ethanesulfonamide target NRF2, a regulator of oxidative stress. Ferroptosis is confirmed via lipid peroxidation assays (C11-BODIPY staining), GPX4 activity inhibition, and rescue experiments with ferroptosis inhibitors (e.g., ferrostatin-1). In vivo validation uses xenograft models monitored for tumor volume reduction and glutathione depletion .

Q. What in vivo models are appropriate for evaluating the efficacy of this compound derivatives in inflammation and cancer?

  • Methodological Answer : Murine models of acute inflammation (e.g., LPS-induced cytokine release) and cancer (e.g., subcutaneous 22RV1 xenografts) are standard. Pharmacodynamic endpoints include tumor growth inhibition (TGI ≥70% at 30 mg/kg) and biomarker analysis (MYC mRNA reduction). DMPK studies in rodents assess bioavailability (>50%) and tissue distribution via LC-MS/MS .

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